molecular formula C17H18Cl2N2O3S B4983012 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2,4-dichlorobenzamide

5-{[(4-tert-butylphenyl)sulfonyl]amino}-2,4-dichlorobenzamide

Número de catálogo: B4983012
Peso molecular: 401.3 g/mol
Clave InChI: MNEBERPLCQDUHY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-{[(4-tert-butylphenyl)sulfonyl]amino}-2,4-dichlorobenzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in pre-clinical studies as a potential treatment for various types of cancer.

Mecanismo De Acción

5-{[(4-tert-butylphenyl)sulfonyl]amino}-2,4-dichlorobenzamide selectively binds to the active site of BTK, preventing its activation and downstream signaling pathways. This leads to the inhibition of cancer cell growth and survival. This compound has also been shown to induce apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of various types of cancer cells, including lymphoma, leukemia, and multiple myeloma. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune diseases. This compound has a good pharmacokinetic profile, with high oral bioavailability and a long half-life.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2,4-dichlorobenzamide is its high selectivity for BTK, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, which make it suitable for oral administration. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully evaluated. In addition, this compound is not yet available for clinical use, which limits its availability for research studies.

Direcciones Futuras

There are several future directions for research on 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2,4-dichlorobenzamide. One direction is to evaluate its safety and efficacy in clinical trials for the treatment of various types of cancer. Another direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy and immunotherapy. Additionally, further studies are needed to understand the mechanism of action of this compound and its effects on other signaling pathways in cancer cells.

Métodos De Síntesis

5-{[(4-tert-butylphenyl)sulfonyl]amino}-2,4-dichlorobenzamide is synthesized using a multi-step process that involves the reaction of 2,4-dichlorobenzoic acid with tert-butylamine to form tert-butyl 2,4-dichlorobenzamide. The resulting compound is then reacted with p-toluenesulfonyl chloride to form this compound. The final product is purified using chromatography techniques.

Aplicaciones Científicas De Investigación

5-{[(4-tert-butylphenyl)sulfonyl]amino}-2,4-dichlorobenzamide has been extensively studied in pre-clinical models for its potential use in cancer treatment. It has shown promising results as a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the growth and survival of cancer cells. This compound has also been shown to inhibit other kinases, such as FLT3 and ITK, which are also involved in cancer cell growth and survival.

Propiedades

IUPAC Name

5-[(4-tert-butylphenyl)sulfonylamino]-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O3S/c1-17(2,3)10-4-6-11(7-5-10)25(23,24)21-15-8-12(16(20)22)13(18)9-14(15)19/h4-9,21H,1-3H3,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEBERPLCQDUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C(=C2)C(=O)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.